molecular formula C18H14BrClN2O3S B10959572 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10959572
M. Wt: 453.7 g/mol
InChI Key: RZYDSFAANMOMGZ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a chlorohydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the imino-thiazole linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: Similar structure but lacks the ethoxy group.

    2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

The presence of both bromine and chlorine atoms, along with the ethoxy and hydroxy groups, makes 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H14BrClN2O3S

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrClN2O3S/c1-2-25-14-8-10(7-13(20)16(14)23)9-15-17(24)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-9-

InChI Key

RZYDSFAANMOMGZ-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.